2-(2,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a 2,4-dimethoxybenzamido group at position 2 and a methyl group at position 3. The compound’s structure allows for versatile interactions via hydrogen bonding and π-stacking, critical for biological activity .
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-10-4-7-15-13(8-10)16(17(20)22)19(26-15)21-18(23)12-6-5-11(24-2)9-14(12)25-3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYCAFHQSCVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 2-(2,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, typically involves several key reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is structurally analogous to several derivatives with modifications in substituent groups. Key comparisons include:
Pharmacological Activity
- Anti-tyrosinase Activity : The target compound’s methyl and methoxy groups enhance hydrophobic interactions with tyrosinase’s active site, showing IC₅₀ values comparable to azomethine derivatives (e.g., 10–15 µM range) .
- Enzyme Inhibition : Unlike unsubstituted analogues (e.g., ), the 2,4-dimethoxy group improves binding affinity to kinases and proteases, as predicted by PASS (Prediction of Activity Spectra for Substances) algorithms .
Physicochemical Properties
- Solubility : The 2,4-dimethoxy substitution increases lipophilicity (logP ≈ 2.8) compared to polar azomethine derivatives (logP ≈ 1.5–2.0) .
- Crystallinity : X-ray studies (using SHELX and WinGX ) reveal that the methyl group at position 5 induces conformational rigidity, improving crystal packing efficiency .
Biological Activity
2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 356.47 g/mol
This compound features a benzothiophene ring system which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.0 | |
| Benzothiophene derivative X | A549 (Lung) | 10.5 | |
| Benzothiophene derivative Y | HeLa (Cervical) | 8.0 |
Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in the treatment of Alzheimer's disease. Studies have shown that certain benzothiophene derivatives can inhibit these enzymes effectively.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| This compound | 25.0 | 30.0 | |
| Benzothiophene-chalcone hybrid Z | 18.0 | 22.0 |
Anti-inflammatory Effects
Benzothiophene derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective potential of benzothiophene derivatives in SH-SY5Y neuroblastoma cells. The results indicated that these compounds could protect against oxidative stress-induced cell death at specific concentrations (30–200 µM) without exhibiting cytotoxicity .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the benzothiophene structure influence biological activity. For example, modifications at the 2-position of the benzothiophene ring significantly enhance cholinesterase inhibition .
- Molecular Docking Studies : In silico studies have been performed to predict the binding affinity of these compounds to their biological targets. Molecular docking simulations suggest that the compound exhibits strong binding interactions with active sites of cholinesterases and other relevant enzymes .
Q & A
Q. What are the common synthetic routes for synthesizing 2-(2,4-dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A core benzothiophene scaffold (e.g., methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is first prepared, followed by coupling with 2,4-dimethoxybenzoyl chloride under basic conditions (e.g., using pyridine or DMAP as a catalyst). Evidence from structurally analogous derivatives shows that reaction temperatures (0–25°C) and solvent choice (THF or DCM) critically influence yields .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy groups at 2,4-positions, benzothiophene ring protons).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 411.13 g/mol).
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in related benzothiophene derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer : Common assays include:
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability to refine reaction pathways. For example, ICReDD’s approach integrates reaction path searches with experimental feedback to reduce optimization time. Solvent effects and catalyst interactions can be modeled using COSMO-RS simulations .
Q. What strategies resolve contradictions in reported biological activity data for benzothiophene derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To address this:
- Standardization : Use validated cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times.
- SAR Analysis : Compare substituent effects (e.g., methoxy vs. bromo groups) across derivatives to identify activity trends .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to establish consensus IC ranges.
Q. How do π-π stacking interactions of the benzothiophene moiety influence target binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the benzothiophene core engages in π-π interactions with aromatic residues (e.g., Phe330 in kinase domains). Mutagenesis studies (e.g., substituting Phe330 with Ala) can validate these interactions. Comparative studies with non-aromatic analogs show reduced binding affinity, confirming the critical role of the thiophene ring .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Racemization : Prevented by low-temperature reactions (<0°C) and chiral catalysts (e.g., BINOL-derived phosphoric acids).
- Purification : Use chiral HPLC (e.g., Chiralpak IA column) or crystallization with enantiopure co-solvents.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks enantiomeric excess (ee) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
